molecular formula C8H8NaO5P B1262263 Sodium 4-formylphenyl methyl phosphate CAS No. 99281-07-9

Sodium 4-formylphenyl methyl phosphate

Cat. No.: B1262263
CAS No.: 99281-07-9
M. Wt: 238.11 g/mol
InChI Key: AVSXBVJTAQAXLS-UHFFFAOYSA-M
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Description

Sodium 4-formylphenyl methyl phosphate is an organophosphate compound characterized by a methyl phosphate group attached to a 4-formylphenyl moiety, with a sodium counterion. These compounds are typically synthesized via phosphorylation reactions involving hydroxybenzaldehydes or through Arbuzov reactions, yielding products with applications in polymer chemistry, gas storage, and pharmaceutical intermediates .

Properties

CAS No.

99281-07-9

Molecular Formula

C8H8NaO5P

Molecular Weight

238.11 g/mol

IUPAC Name

sodium;(4-formylphenyl) methyl phosphate

InChI

InChI=1S/C8H9O5P.Na/c1-12-14(10,11)13-8-4-2-7(6-9)3-5-8;/h2-6H,1H3,(H,10,11);/q;+1/p-1

InChI Key

AVSXBVJTAQAXLS-UHFFFAOYSA-M

SMILES

COP(=O)([O-])OC1=CC=C(C=C1)C=O.[Na+]

Canonical SMILES

COP(=O)([O-])OC1=CC=C(C=C1)C=O.[Na+]

Synonyms

methyl 4-formylphenyl phosphate
MFPP
sodium methyl 4-formylphenyl phosphate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among related compounds lie in the substituents attached to the phenyl ring and the phosphate/phosphonate backbone:

Compound Substituents/Backbone Key Features Applications Reference
Tris(4-formylphenyl) phosphate Three 4-formylphenyl groups High crosslinking potential due to three reactive aldehyde sites Polymer networks, molecular cages
Diethyl (3,5-dimethoxyphenyl)methylphosphonate Methylphosphonate with 3,5-dimethoxy groups Electron-donating methoxy groups enhance solubility and reactivity STACs for SIRT1 activation (lifespan extension)
Tris(4-formylphenyl)phosphane oxide Phosphane oxide with 4-formyl groups Strong hydrogen-bond acceptor; forms polymorphs and solvates Crystallization aid, cocrystal design
Sodium 4-formylphenyl methyl phosphate (inferred) Methyl phosphate with sodium ion Likely improved water solubility due to ionic character; single aldehyde site Potential drug intermediates, catalysis

Research Findings and Data

Critical Analysis and Gaps

  • Structural ambiguity : this compound’s exact structure and synthesis route remain unverified in the provided evidence.
  • Performance data : Applications inferred from analogues require experimental validation, particularly for ionic interactions and solubility.
  • Crystallography : Unlike tris(4-formylphenyl)phosphane oxide , the sodium variant’s crystal structure and polymorphism are unexplored.

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